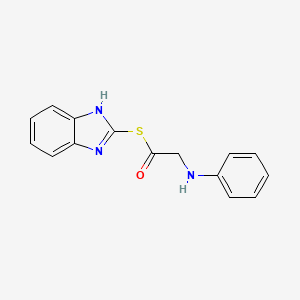

Ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester

Description

Properties

CAS No. |

83408-76-8 |

|---|---|

Molecular Formula |

C15H13N3OS |

Molecular Weight |

283.4 g/mol |

IUPAC Name |

S-(1H-benzimidazol-2-yl) 2-anilinoethanethioate |

InChI |

InChI=1S/C15H13N3OS/c19-14(10-16-11-6-2-1-3-7-11)20-15-17-12-8-4-5-9-13(12)18-15/h1-9,16H,10H2,(H,17,18) |

InChI Key |

WGXSNKNQNLUQDO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NCC(=O)SC2=NC3=CC=CC=C3N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester typically involves the reaction of benzimidazole derivatives with phenylamino ethanethioic acid. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester undergoes various chemical reactions, including:

Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzimidazole derivatives .

Scientific Research Applications

Anticancer Activity

Benzimidazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing the benzimidazole moiety can act as topoisomerase inhibitors, which are crucial in cancer therapy. For instance, some derivatives have shown significant efficacy in reducing tumor cell growth and inducing apoptosis in cancer cells. Notably, compounds like RAF265 and AZD6244 are known to contain benzimidazole structures and have been linked to tumor reduction and apoptosis induction .

Case Study:

- A study synthesized various heterocyclic compounds from ethyl 2-(1H-benzo[d]imidazol-2-yl)acetate and evaluated their antitumor activities. The results demonstrated promising anticancer effects, suggesting that these derivatives could serve as potential candidates for further drug development .

Antimicrobial Properties

Ethanethioic acid derivatives exhibit notable antimicrobial activities against a range of pathogens. The structural features of benzimidazoles contribute to their ability to disrupt microbial growth through various mechanisms.

Case Study:

- Research has shown that certain benzimidazole derivatives possess significant antibacterial and antifungal properties. These compounds were tested against various strains of bacteria and fungi, exhibiting effective inhibition .

Synthetic Methodologies

Ethanethioic acid derivatives are valuable in synthetic organic chemistry due to their ability to undergo various chemical transformations. They serve as intermediates in the synthesis of more complex organic molecules.

Synthesis of Heterocycles

The compound has been utilized in the synthesis of diverse heterocyclic structures, which are important in pharmaceutical chemistry. Reactions involving ethanethioic acid derivatives can lead to the formation of thiazoles, pyrimidines, and other heterocycles.

Table 1: Synthetic Reactions Involving Ethanethioic Acid Derivatives

| Reaction Type | Conditions | Products |

|---|---|---|

| Heterocyclization | Reflux with aniline | Anilide derivatives |

| Cyclization with thiourea | Refluxing ethanol | Pyrimidine derivatives |

| Reaction with aryl halides | Room temperature with triethylamine | Benzothiazole derivatives |

Anti-inflammatory Effects

Benzimidazole derivatives have been reported to possess anti-inflammatory activities. Studies suggest that these compounds can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.

Case Study:

Mechanism of Action

The mechanism of action of ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes and signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Analogous Derivatives

a) 4-Methoxyphenyl Derivative

- CAS Number : 83408-83-7

- Structure : Replaces the phenyl group with a 4-methoxyphenyl substituent.

- Impact of Substituent :

b) 4-Nitrophenyl Derivative

- Structure: Features a nitro (-NO₂) group on the phenyl ring.

- Impact of Substituent: The nitro group is strongly electron-withdrawing, increasing reactivity in nucleophilic substitution reactions.

c) Naphthalenylamino and Benzoylamino Derivatives

- Examples: Derivatives with naphthalenylamino or benzoylamino groups .

- Impact of Substituent: Bulky aromatic substituents (e.g., naphthalene) may hinder crystal packing, reducing melting points .

a) Antimicrobial Potential

- Target Compound : The benzimidazole core suggests possible antimicrobial activity, as seen in 2-phenyl-1H-benzimidazole derivatives .

- 4-Nitrophenyl Analog : Nitro groups are associated with enhanced antibacterial activity in some benzimidazoles but may increase cytotoxicity .

- 4-Methoxyphenyl Analog : Methoxy substituents could improve selectivity toward microbial targets while reducing mammalian cell toxicity .

b) Toxicity Profiles

- Database Insights : Ethanethioic acid derivatives with nitro or halogen substituents often exhibit higher acute toxicity in rodent studies compared to alkoxy-substituted analogs .

- Structural Influence: The phenylamino group in the target compound may moderate toxicity compared to more reactive substituents like nitro .

Physicochemical Properties

Biological Activity

Ethanethioic acid, (phenylamino)-, S-1H-benzimidazol-2-yl ester, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

This compound is characterized by its unique structural framework that combines a benzimidazole moiety with a thioester functional group. The presence of the phenylamino group enhances its reactivity and potential biological interactions.

Chemical Formula : C₁₃H₁₃N₂O₂S

Molecular Weight : 253.32 g/mol

Biological Activity Overview

The compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies indicate that derivatives of benzimidazole compounds often demonstrate significant antimicrobial properties. For instance, compounds structurally similar to ethanethioic acid have shown efficacy against various bacterial strains, including Escherichia coli and Staphylococcus aureus .

- Anticancer Properties : Research highlights the potential of benzimidazole derivatives in cancer therapy. In vitro studies have demonstrated that ethanethioic acid derivatives can inhibit cell proliferation in several cancer cell lines, including colon and ovarian cancer cells .

- Anti-inflammatory Effects : Certain derivatives have also been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines .

The biological activity of ethanethioic acid is largely attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in metabolic pathways. For example, it may affect the activity of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

- Cell Signaling Modulation : By influencing signaling pathways related to cell growth and apoptosis, ethanethioic acid can induce programmed cell death in malignant cells .

Study 1: Antimicrobial Efficacy

A study conducted on a series of benzimidazole derivatives showed that ethanethioic acid exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Klebsiella pneumoniae, demonstrating its potential as an antimicrobial agent .

Study 2: Anticancer Activity

In vitro tests on ovarian cancer cell lines revealed that ethanethioic acid significantly reduced cell viability at concentrations above 10 µM. The mechanism was linked to the induction of apoptosis via caspase activation .

Study 3: Anti-inflammatory Properties

Research has indicated that ethanethioic acid can reduce the secretion of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide-stimulated macrophages, highlighting its potential use in treating inflammatory diseases .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing ethanethioic acid derivatives with benzimidazole and phenylamino moieties?

- Methodological Answer : A two-step approach is often employed:

Cyclization of o-phenylenediamines using CO₂ under H₂ to form the benzimidazole core .

Thioesterification of the benzimidazole intermediate with phenylamino-substituted ethanethioic acid via coupling agents (e.g., DCC/DMAP). Optimize reaction conditions (solvent, temperature) to minimize side products .

- Key Considerations : Use inert atmospheres (N₂/Ar) to prevent oxidation of sulfur-containing intermediates.

Q. How can the structural identity and purity of the compound be confirmed?

- Analytical Workflow :

- NMR Spectroscopy : Confirm benzimidazole (δ 7.2–8.5 ppm for aromatic protons) and thioester (δ 2.5–3.5 ppm for SCH₂) groups .

- HPLC-MS : Monitor purity (>95%) and molecular ion peaks (e.g., [M+H]⁺) .

- Elemental Analysis : Validate C, H, N, S percentages against theoretical values .

Advanced Research Questions

Q. How can molecular docking studies guide the design of derivatives with enhanced bioactivity?

- Methodology :

- Target Selection : Prioritize enzymes like Helicobacter pylori urease (linked to benzimidazole bioactivity) .

- Docking Software : Use AutoDock Vina or Schrödinger Suite to model interactions between the thioester group and catalytic sites .

- Validation : Compare docking scores (e.g., binding energy ≤ −8.0 kcal/mol) with experimental IC₅₀ values .

Q. How to resolve contradictions in spectral data for structurally similar analogs?

- Case Study : Discrepancies in NMR shifts for SCH₂ groups may arise from:

- Tautomerism in benzimidazole (e.g., 1H vs. 3H tautomers) .

- Solvent effects (e.g., DMSO-d₆ vs. CDCl₃) .

- Resolution Strategy :

- Perform VT-NMR (variable temperature) to identify tautomeric equilibria.

- Cross-validate with IR spectroscopy (C=S stretch at 1050–1150 cm⁻¹) .

Q. What experimental design is optimal for studying structure-activity relationships (SAR) in this compound class?

- SAR Framework :

| Variable | Example Modifications | Biological Endpoint |

|---|---|---|

| Benzimidazole substituents | Methyl, nitro, or chloro groups | Antibacterial activity (MIC assays) |

| Thioester chain length | Ethyl vs. propyl derivatives | Solubility/logP optimization |

- Data Interpretation : Use multivariate analysis (e.g., PCA) to correlate structural features with activity .

Methodological Challenges and Solutions

Q. How to address low yields in thioesterification reactions?

- Root Cause : Competing hydrolysis of the thioester under acidic/basic conditions.

- Optimization :

- Use anhydrous solvents (e.g., THF, DMF) and molecular sieves to scavenge water .

- Replace DCC with EDC·HCl for milder activation .

Q. What chromatographic techniques are suitable for isolating polar byproducts?

- Recommendations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.